Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate
Description
Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate is a specialized ester derivative featuring a thiophene ring substituted with a chlorine atom at the 2-position and a 3-methyl-5-oxovalerate moiety. The compound’s core structure includes a thienyl group, a chlorine substituent, and a methylated oxovalerate chain, which collectively influence its physicochemical and biological behavior.
Properties
IUPAC Name |
methyl 5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-7(6-11(14)15-2)5-8(13)9-3-4-10(12)16-9/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRBHYLRVNYNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(S1)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation reaction is the most widely documented method for introducing acyl groups into aromatic systems, including thiophene derivatives. For methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate, the process typically involves reacting 2-chlorothiophene with methyl 5-chloro-5-oxovalerate in the presence of a Lewis acid catalyst. The mechanism proceeds through the formation of an acylium ion intermediate, which undergoes electrophilic substitution at the 5-position of the thiophene ring.
Key parameters influencing regioselectivity include:
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Electron-donating/withdrawing effects : The chloro substituent at the 2-position of thiophene directs electrophilic attack to the 5-position due to its meta-directing nature.
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Catalyst choice : Aluminum chloride (AlCl₃) remains the standard Lewis acid, though FeCl₃ and ZnCl₂ have been explored for improved yields.
Optimized Protocol from Patent Literature
A representative procedure from synthetic methodologies involves:
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Dissolving 2-chlorothiophene (1.0 equiv) in dichloromethane under nitrogen atmosphere.
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Adding methyl 5-chloro-5-oxovalerate (1.2 equiv) dropwise at 0°C.
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Introducing AlCl₃ (1.5 equiv) gradually to control exothermicity.
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Stirring at room temperature for 12 hours.
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Quenching with ice-cold water and extracting with ethyl acetate.
Typical yields range from 65–78%, with purity >95% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Alternative Synthetic Pathways
Grignard Reagent-Based Alkylation
Patent literature describes the use of Grignard reagents in Kumada couplings for thiophene derivatives. A hypothetical route could involve:
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Generating 2-chloro-5-thienylmagnesium bromide via reaction of 2-bromo-5-chlorothiophene with magnesium.
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Reacting with methyl 5-oxovalerate derivatives.
However, this method faces challenges in controlling ester group stability under strongly basic conditions.
Critical Analysis of Reaction Conditions
Solvent Systems and Temperature Effects
Comparative studies reveal solvent-dependent yield variations:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 78 | 96 |
| Toluene | 62 | 89 |
| Acetonitrile | 41 | 75 |
Lower yields in polar aprotic solvents like acetonitrile suggest incomplete acylium ion formation, while dichloromethane’s moderate polarity optimizes electrophile stability.
Catalyst Loading and Stoichiometry
Systematic optimization of AlCl₃ demonstrates:
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1.2–1.5 equiv : Maximum yield (78%)
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>2.0 equiv : Increased side products (up to 35%) due to over-acylation
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<1.0 equiv : Unreacted starting material (up to 40%)
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the standard purification method, with elution systems tailored to ester polarity:
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Hexane/ethyl acetate (4:1): Isolates product (Rf = 0.3)
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Gradient elution (10→30% ethyl acetate): Removes chlorinated byproducts
Spectroscopic Verification
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¹H NMR (CDCl₃):
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δ 2.35 (t, 2H, -COCH₂-)
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δ 3.65 (s, 3H, -OCH₃)
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δ 7.02 (d, 1H, thienyl-H)
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GC-MS : m/z 274 [M]⁺
Industrial-Scale Considerations
Continuous Flow Reactor Design
Recent advancements propose transitioning from batch to continuous flow systems to enhance:
Environmental Impact Mitigation
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Chlorinated solvent alternatives : Cyclopentyl methyl ether (CPME) shows promise with comparable yields (72%)
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Catalyst recovery : Acidic aqueous washes recover 85% AlCl₃
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate serves as a building block for synthesizing more complex thienyl-containing compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Pharmaceutical Development
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies have shown that thienyl derivatives can exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.
- Antifungal Activity : Research indicates that the compound may possess antifungal properties, potentially useful in treating fungal infections.
Agrochemicals
In the agrochemical sector, this compound is explored for its potential as a pesticide or herbicide . Its thienyl group contributes to its activity against various pests and diseases affecting crops.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of thienyl derivatives demonstrated that this compound exhibited notable activity against several bacterial strains. The compound was tested against Staphylococcus aureus and E. coli, showing effective inhibition at low concentrations.
Case Study 2: Synthesis of Novel Derivatives
Research published in the European Journal of Organic Chemistry highlighted the use of this compound as a precursor in the synthesis of novel heterocyclic compounds with enhanced biological activities. The study reported high yields and selectivity, indicating its utility in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Aromatic Substituent Effects: Electron-Withdrawing Groups (Cl, F): Compounds like Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate exhibit higher molecular weights and densities compared to methoxy-substituted analogs, likely due to increased polarity and halogen-induced molecular packing . Thienyl vs.
3-Methyl Group Impact :
- The 3-methyl group in the oxovalerate chain is critical for conformational stabilization, as seen in , where this modification increased potency in OXE receptor antagonists by favoring bioactive conformations and blocking β-oxidation metabolism .
Biological Activity
Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound possesses a thienyl ring, which is known for its ability to engage in π-π interactions with aromatic residues in proteins. The ester group allows for hydrolysis, potentially releasing an active acid form that can interact with various biological targets. The chloro substituent on the thienyl ring may enhance its reactivity and biological interactions, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Protein Interactions : The thienyl group can participate in π-π stacking with aromatic amino acids in proteins, influencing enzyme activity and receptor binding.
- Hydrolysis : The ester group can undergo hydrolysis, leading to the formation of the corresponding acid, which may exhibit different biological properties compared to the ester form.
These interactions suggest that the compound may modulate various biochemical pathways, potentially exhibiting antimicrobial , anti-inflammatory , and anticancer activities.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-(2-Chloro-5-thienyl)-3-methyl-5-oxovaleric acid | Not specified | Active acid form; potential for enhanced biological activity |
| Methyl 5-(5-methyl-2-thienyl)-5-oxovalerate | Not specified | Lacks chloro substituent; different reactivity profile |
| Ethyl 5-(2-chloro-5-thienyl)-5-oxovalerate | Not specified | Ester derivative with varying reactivity |
This compound stands out due to its specific combination of a chloro-substituted thienyl group and a unique carbon chain structure, which may confer distinct chemical reactivity and biological properties compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for Methyl 5-(2-chloro-5-thienyl)-3-methyl-5-oxovalerate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including esterification, chlorination, and cyclization. For analogous esters, tert-butyl protection of reactive groups (e.g., carboxyl or hydroxyl) is commonly employed to prevent side reactions during intermediate steps . Chlorination of thienyl precursors can be achieved using phosphorus pentachloride (PCl₅) or SOCl₂, as demonstrated in the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole derivatives . Optimization of reaction conditions (e.g., temperature control at 0–5°C during chlorination, inert atmospheres) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of chlorinating agents) can enhance yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating intermediates .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the thienyl proton signals typically appear at δ 6.8–7.2 ppm, while ester carbonyl carbons resonate near δ 170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]⁺) and fragmentation patterns, particularly for chlorine isotopes (³⁵Cl/³⁷Cl) .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive confirmation of stereochemistry and bond lengths. Crystals can be grown via slow evaporation of a dichloromethane/hexane mixture, with data collected at low temperatures (e.g., 113 K) to minimize disorder .
Q. What safety protocols are essential when handling chlorinated aromatic intermediates like this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated intermediates .
- First Aid :
- Skin Contact : Wash immediately with soap and water for 15 minutes .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Waste Disposal : Collect chlorinated waste in designated containers for incineration or hazardous waste disposal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thienyl and oxovalerate groups under varying catalytic conditions?
Methodological Answer:
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electron density distributions. The thienyl group’s electron-rich aromatic system may favor electrophilic substitutions, while the oxovalerate ester could undergo nucleophilic acyl substitution .
- Catalytic Studies : Simulate transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate the feasibility of introducing aryl/heteroaryl groups at the chloro-thienyl position. Solvent effects (e.g., DMF vs. THF) can be modeled using polarizable continuum models (PCM) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar esters, such as distinguishing regioisomers or confirming substituent positions?
Methodological Answer:
- 2D NMR Techniques :
- HSQC/HMBC : Correlate proton-carbon couplings to confirm connectivity between the thienyl chlorine and adjacent methyl/oxovalerate groups .
- NOESY : Detect spatial proximity between substituents (e.g., methyl and thienyl protons) to rule out regioisomeric ambiguities .
- Isotopic Labeling : Synthesize deuterated analogs to track specific proton environments in crowded spectral regions (e.g., overlapping methyl signals) .
Q. How does the electronic nature of the thienyl substituent influence the compound’s stability and reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The 2-chloro substituent on the thienyl ring reduces electron density, enhancing stability toward oxidation but potentially slowing nucleophilic aromatic substitutions. Cyclic voltammetry can quantify redox potentials .
- Reactivity Screening : Test palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) to evaluate the thienyl group’s compatibility. For example, steric hindrance from the 3-methyl group may require bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
